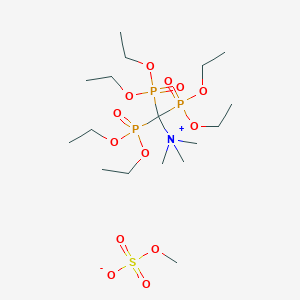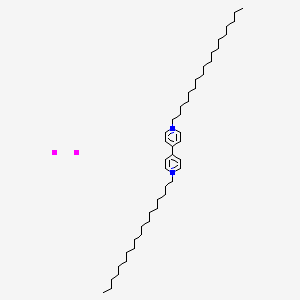
1,1'-Dioctadecyl-4,4'-bipyridin-1-ium diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Dioctadecyl-4,4’-bipyridin-1-ium diiodide is a quaternary ammonium compound with a bipyridinium core and long octadecyl chains. This compound is known for its unique structural properties, making it a subject of interest in various scientific fields, including chemistry, biology, and materials science.
Vorbereitungsmethoden
The synthesis of 1,1’-Dioctadecyl-4,4’-bipyridin-1-ium diiodide typically involves the quaternization of 4,4’-bipyridine with octadecyl iodide. The reaction is carried out under reflux conditions in an appropriate solvent, such as acetonitrile or ethanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
1,1’-Dioctadecyl-4,4’-bipyridin-1-ium diiodide undergoes various chemical reactions, including:
Oxidation: The bipyridinium core can be oxidized to form radical cations, which are useful in redox chemistry.
Reduction: Reduction of the bipyridinium core can lead to the formation of neutral bipyridine derivatives.
Substitution: The long alkyl chains can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like thiols and amines. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1’-Dioctadecyl-4,4’-bipyridin-1-ium diiodide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecular architectures and as a redox-active material in electrochemical studies.
Biology: The compound’s amphiphilic nature makes it useful in the study of membrane interactions and as a component in liposome formulations.
Industry: The compound is used in the formulation of surfactants and as an additive in lubricants and coatings.
Wirkmechanismus
The mechanism of action of 1,1’-Dioctadecyl-4,4’-bipyridin-1-ium diiodide involves its interaction with molecular targets through its bipyridinium core and long alkyl chains. The bipyridinium core can participate in redox reactions, while the alkyl chains facilitate interactions with hydrophobic environments, such as lipid bilayers. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1,1’-Dioctadecyl-4,4’-bipyridin-1-ium diiodide can be compared with other similar compounds, such as:
1,1’-Dioctadecyl-4,4’-bipyridinium dibromide: Similar structure but with bromide counterions instead of iodide.
Methyl viologen dichloride: A shorter alkyl chain and different counterions, leading to different physicochemical properties.
Ethyl viologen dibromide: Another viologen derivative with ethyl chains and bromide counterions.
The uniqueness of 1,1’-Dioctadecyl-4,4’-bipyridin-1-ium diiodide lies in its long octadecyl chains, which impart distinct amphiphilic properties and enhance its interactions with hydrophobic environments.
Eigenschaften
CAS-Nummer |
102932-16-1 |
|---|---|
Molekularformel |
C46H82I2N2 |
Molekulargewicht |
917.0 g/mol |
IUPAC-Name |
1-octadecyl-4-(1-octadecylpyridin-1-ium-4-yl)pyridin-1-ium;diiodide |
InChI |
InChI=1S/C46H82N2.2HI/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39-47-41-35-45(36-42-47)46-37-43-48(44-38-46)40-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;;/h35-38,41-44H,3-34,39-40H2,1-2H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
NTRQMJNUGPLDJS-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCCCCCCCCCCCCC.[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Phenyl-3-[(propan-2-yl)oxy]propane-1,2-diol](/img/structure/B14321024.png)
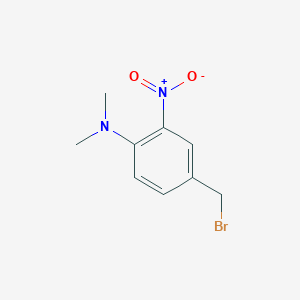

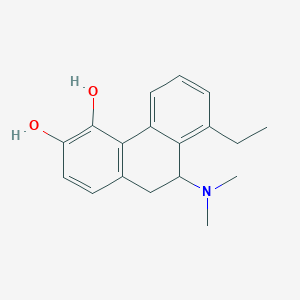

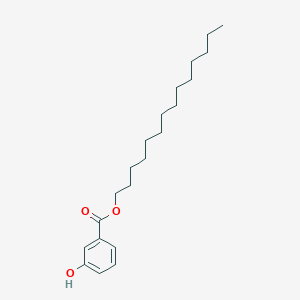
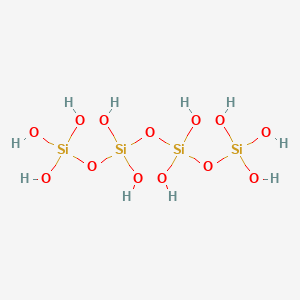
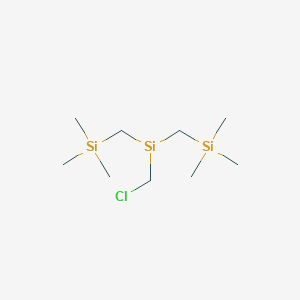
![3-Methyl-6-(4-nitrophenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole](/img/structure/B14321087.png)
![3,3,7-Trimethyl-3H,7H-[1,2,4,5]tetrathiepino[6,7-c]pyrazole](/img/structure/B14321095.png)

